molecular formula C18H19F2N3O B2956518 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034504-16-8

3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2956518
CAS RN: 2034504-16-8
M. Wt: 331.367
InChI Key: GWJYKQWTCWESNW-UHFFFAOYSA-N
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Description

“3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a novel chemical compound that has shown potential in various fields of research and industry. It belongs to the class of organic compounds known as aryl-phenylketones .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For example, single crystals were developed for some compounds, and the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . In addition, two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was obtained as a white powder with a melting point of 85–87°C. Its 1H NMR spectrum and 13C NMR spectrum were also provided .

Scientific Research Applications

Metabolic Pathways and Antineoplastic Applications

  • Metabolism in Antineoplastic Treatment : A study focused on the metabolism of Flumatinib, a tyrosine kinase inhibitor related in structure to 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, in Chronic Myelogenous Leukemia (CML) patients. This research highlights the metabolic pathways of such compounds in humans, particularly their relevance in treating CML (Gong et al., 2010).

Analytical Chemistry and Quality Control

  • Capillary Electrophoresis for Substance Analysis : A study used nonaqueous capillary electrophoresis to analyze imatinib mesylate and related substances, which includes compounds similar to this compound. This technique is vital for quality control in pharmaceuticals (Ye et al., 2012).

Photophysical Properties

  • Aggregation Enhanced Emission : A research focused on pyridyl substituted benzamides, closely related to the compound , demonstrated aggregation-enhanced emission and multi-stimuli-responsive properties. These findings have implications in the development of optical materials and sensors (Srivastava et al., 2017).

Potassium Channel Openers for Epilepsy Treatment

  • KCNQ2/Q3 Potassium Channel Openers : In medicinal chemistry, derivatives of N-pyridyl benzamide, which include structures like this compound, have been investigated for their potential as potassium channel openers. This research is significant for the treatment of epilepsy (Amato et al., 2011).

Mechanism of Action

While the exact mechanism of action for “3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide” is not specified in the retrieved papers, similar compounds have been found to exhibit various biological activities. For example, N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Future Directions

The future directions for “3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide” and similar compounds could involve further development and evaluation of their biological activities. The design and development of new drugs with potential antimicrobial activity are needed . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

3,4-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c19-16-2-1-14(11-17(16)20)18(24)22-12-13-5-9-23(10-6-13)15-3-7-21-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJYKQWTCWESNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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